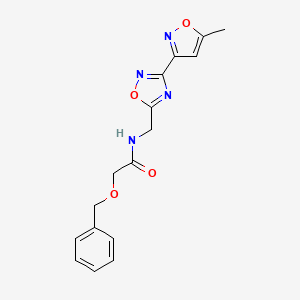
N-(3-methoxypropyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxypropyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, commonly known as MPTI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. MPTI belongs to the class of isonicotinamide derivatives and has been studied for its various biochemical and physiological effects.
Scientific Research Applications
Supramolecular Chemistry and Coordination Compounds
Isonicotinamide derivatives have been utilized extensively in supramolecular chemistry. For instance, isonicotinamide has played a crucial role in the directed assembly of dinuclear and mononuclear copper(II)-carboxylates into infinite 1-D motifs. This application demonstrates the ability of isonicotinamide to act as a supramolecular reagent, enabling the creation of inorganic–organic hybrid materials that display consistent supramolecular motifs despite the presence of potentially disruptive molecules like water and methanol. This consistency highlights the potential for using isonicotinamide derivatives in the design and synthesis of new materials with desirable properties (Aakeröy et al., 2003).
Polymer Science and Drug Delivery
In the field of polymer science, isonicotinamide derivatives have been investigated for their potential in drug delivery applications. The controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, a thermoresponsive polymer widely studied for drug delivery, exemplifies the relevance of isonicotinamide derivatives. The appropriate choice of chain transfer agents and initiating species, informed by the structural and reactive nature of isonicotinamide derivatives, can lead to conditions favoring controlled/"living" polymerization processes. This opens avenues for the development of polymers with tailored properties for specific drug delivery applications (Convertine et al., 2004).
Organic Synthesis and Catalysis
Isonicotinamide derivatives also find applications in organic synthesis and catalysis. They have been used as ligands in the synthesis of oxidovanadium(V) and dioxidomolybdenum(VI) complexes, which were characterized for their antibacterial activity. These studies not only showcase the versatility of isonicotinamide derivatives in coordinating with different metals but also their potential in contributing to the development of new antibacterial agents (Sang et al., 2020).
Electrosynthetic Applications
Moreover, the electrochemical properties and electrocatalytic applications of N-oxyl compounds, a category to which isonicotinamide derivatives can contribute, have been extensively studied. These compounds are utilized as catalysts for the selective oxidation of organic molecules under electrochemical conditions, highlighting their significance in both mechanistic studies and practical applications in chemical synthesis and materials science (Nutting et al., 2018).
properties
IUPAC Name |
N-(3-methoxypropyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-18-7-2-5-16-14(17)11-3-6-15-13(9-11)19-12-4-8-20-10-12/h3,6,9,12H,2,4-5,7-8,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSSMODOVLZMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=NC=C1)OC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-oxo-2-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2748841.png)




![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2748850.png)

![3-((5-(cyclopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2748854.png)

![9-(4-bromophenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2748856.png)
